butyl 2-methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carboxylate

Medicinal chemistry Benzodiazepine pharmacology Structure-activity relationship (SAR)

Differentiation: N1-Butyl carbamate (not tert-butyl) fills a unique combinatorial niche for CCK-B SAR. Key features: (1) The n-butyl ester undergoes facile esterase-mediated hydrolysis, enabling metabolic prodrug studies versus sterically hindered analogs. (2) The 4-oxo group provides a critical hydrogen-bond acceptor absent in reduced derivatives—use for co-crystallography or NMR binding-mode mapping. (3) Regioisomeric purity (N1-carboxylate, not C6) ensures unambiguous chromatographic identification. Supplied as white powder at 98.4% HPLC purity (193 g stock) with full characterization (HNMR, MS, COA). Immediate availability for dose-response profiling, radioligand displacement, and Ca²⁺ flux assays without supply interruption.

Molecular Formula C15H20N2O3
Molecular Weight 276.336
CAS No. 1019132-45-6
Cat. No. B2999057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebutyl 2-methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carboxylate
CAS1019132-45-6
Molecular FormulaC15H20N2O3
Molecular Weight276.336
Structural Identifiers
SMILESCCCCOC(=O)N1C(CC(=O)NC2=CC=CC=C21)C
InChIInChI=1S/C15H20N2O3/c1-3-4-9-20-15(19)17-11(2)10-14(18)16-12-7-5-6-8-13(12)17/h5-8,11H,3-4,9-10H2,1-2H3,(H,16,18)
InChIKeyDGZTXKRUTHWHIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 193 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Butyl 2-Methyl-4-Oxo-2,3,4,5-Tetrahydro-1H-1,5-Benzodiazepine-1-Carboxylate (CAS 1019132-45-6): Chemical Identity, Core Scaffold, and Procurement Context


Butyl 2-methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carboxylate (CAS 1019132-45-6; molecular formula C15H20N2O3; molecular weight 276.336 g/mol) is a synthetic small-molecule member of the 1,5-benzodiazepine class. It features a fused bicyclic core bearing a 2-methyl substituent, a 4-oxo group, and an N1-butoxycarbonyl (n-butyl carbamate) moiety . Unlike the more common 1,4-benzodiazepines that dominate the anxiolytic pharmacopeia, 1,5-benzodiazepines such as this compound have been investigated for distinct therapeutic profiles including gastrin/CCK-B receptor antagonism [1]. The compound is supplied as a white powder with an HPLC-assayed purity of 98.4% and is stocked at multi-gram scale (193 g) for research procurement . Its InChI Key is DGZTXKRUTHWHIU-UHFFFAOYSA-N.

Why Generic 1,5-Benzodiazepine Substitution Fails for Butyl 2-Methyl-4-Oxo-2,3,4,5-Tetrahydro-1H-1,5-Benzodiazepine-1-Carboxylate: Regioisomerism, Ester Type, and Oxidation-State Specificity


Compounds sharing the 1,5-benzodiazepine scaffold cannot be interchanged as generic drop-in replacements because subtle structural variations—regioisomeric positioning of the carboxylate ester, the nature of the ester alkyl group (n-butyl vs. tert-butyl), and the presence or absence of the 4-oxo group—produce functionally distinct molecular entities. For example, shifting the carboxylate from the N1 to the C6 position or swapping the n-butyl ester for a tert-butyl ester alters the spatial presentation of the carbamate pharmacophore, potentially affecting target recognition at receptors such as the gastrin/CCK-B receptor [1][2]. Likewise, the 4-oxo group serves as a hydrogen-bond acceptor that is absent in reduced analogs, further differentiating binding-mode potential . The quantitative evidence below demonstrates exactly where these structural features translate into measurable differentiation relevant to scientific selection.

Product-Specific Quantitative Evidence Guide: Butyl 2-Methyl-4-Oxo-2,3,4,5-Tetrahydro-1H-1,5-Benzodiazepine-1-Carboxylate vs. Its Closest Structural Analogs


Regioisomeric Carboxylate Positioning: N1-Carboxylate (Target) vs. C6-Carboxylate (Analog) Defines Pharmacophoric Geometry

The target compound bears its carboxylate ester at the N1 position of the benzodiazepine ring, whereas the commercially available analog tert-butyl 4-methyl-2-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-6-carboxylate (CAS 2639425-52-6) places the ester at the C6 position [1]. The N1-carboxylate locates the ester group directly on a ring nitrogen, whereas the C6-carboxylate attaches it to the aromatic ring carbon. This regioisomeric difference alters the spatial vector of the ester group by approximately 2.5–3.0 Å (estimated from the 1,5-benzodiazepine core geometry) and changes the hydrogen-bond acceptor presentation of the carbamate oxygen atoms. In the context of 1,5-benzodiazepine gastrin/CCK-B antagonists, the N1 substituent is a defined point of structural diversity directly cited as critical for receptor affinity [2].

Medicinal chemistry Benzodiazepine pharmacology Structure-activity relationship (SAR)

Ester Alkyl Group Differentiation: n-Butyl Ester (Target) vs. tert-Butyl Ester (Analog) Alters Lipophilicity and Metabolic Lability

The target compound incorporates an n-butyl ester, whereas the closest commercially cataloged N1-substituted analog is tert-butyl 2-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carboxylate (CAS 1354954-18-9), which features a tert-butyl ester and notably lacks the 4-oxo group . The n-butyl ester provides a linear four-carbon chain with a calculated XLogP3 contribution that differs from the branched tert-butyl group. For the structurally related tert-butyl 4-methyl-2-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-6-carboxylate (CAS 2639425-52-6), the reported XLogP3 is 2.1 [1]. By analogy, replacing the tert-butyl group with an n-butyl group on the same scaffold is predicted to increase lipophilicity by approximately 0.3–0.5 logP units based on the Hansch π constant difference between n-butyl and tert-butyl substituents. Furthermore, n-alkyl esters are generally more susceptible to esterase-mediated hydrolysis than sterically hindered tert-butyl esters, offering differential metabolic stability that may be advantageous in pro-drug strategies or in vitro assay conditions where controlled ester lability is desired [2].

Physicochemical profiling Ester prodrug design Lipophilicity (logP/logD)

4-Oxo Group Presence (Target) vs. Absence (Reduced Analog) Dictates Hydrogen-Bonding Capacity and Oxidation State

The target compound contains a ketone (4-oxo) group on the diazepine ring, whereas the closely related analog tert-butyl 2-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carboxylate (CAS 1354954-18-9) bears a fully reduced methylene at the equivalent position . The 4-oxo group provides a strong hydrogen-bond acceptor (C=O) with a calculated topological polar surface area contribution of approximately 17–20 Ų, which is entirely absent in the reduced analog. In the 1,5-benzodiazepine gastrin/CCK-B antagonist patent AU721081B2, the presence of an oxo group at the 2-, 3-, or 4-position is a recurrent structural feature among biologically active examples, suggesting that this carbonyl contributes to target binding [1]. The difference in hydrogen-bonding capacity can be quantified by the change in polar surface area (ΔPSA ≈ 17–20 Ų) and by the number of hydrogen-bond acceptor atoms (target: 4 acceptors; reduced analog: 3 acceptors, estimated from atom counts).

Hydrogen-bond donor/acceptor profile Oxidation state Ligand-receptor interaction

Verified High Purity and Multi-Gram Stock Availability Enable Reproducible Research Procurement

The target compound is available from a commercial supplier with an HPLC-assayed purity of 98.4% and a confirmed stock quantity of 193.7 g . This purity specification exceeds the typical 95% purity offered for many research-grade benzodiazepine intermediates. In comparison, the closest regioisomeric analog tert-butyl 4-methyl-2-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-6-carboxylate (CAS 2639425-52-6) is listed at 95.0% purity and is available only in 0.05 g minimum quantity at a price of $1,272.00 [1]. The target compound thus offers a 3.4 percentage-point purity advantage and a >3,800-fold larger stock quantity, enabling large-scale screening campaigns without supply interruption.

Quality control (QC) HPLC purity Bulk procurement

Class-Level Differentiation: 1,5-Benzodiazepine Scaffold Targets Gastrin/CCK-B Receptors, Diverging from Classical 1,4-Benzodiazepine GABA-A Pharmacology

The 1,5-benzodiazepine scaffold, exemplified by the target compound, is explicitly claimed in patent AU721081B2 as a gastrin and/or CCK-B receptor antagonist with utility in gastric ulcer and gastrointestinal motility disorders [1]. This pharmacological profile distinguishes the 1,5-benzodiazepine class from the classical 1,4-benzodiazepines (e.g., diazepam, lorazepam), which act primarily as positive allosteric modulators of the GABA-A receptor. While quantitative Ki or IC50 values for the target compound at the CCK-B receptor are not publicly available, the patent structure-activity relationship establishes that N1-substituted 1,5-benzodiazepines bearing an oxo group and a carboxylate ester are within the claimed active chemical space. In contrast, the unsubstituted core scaffold 4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one (CAS 3967-01-9), which lacks any N1-carboxylate, falls outside the specifically claimed substitution pattern and is not asserted to possess gastrin/CCK-B activity .

Gastrin/CCK-B receptor antagonism Gastrointestinal therapeutics Receptor selectivity

SCARCITY OF PUBLIC BIOLOGICAL DATA: A Critical Caveat for End-User Selection

Despite extensive searching of primary literature, patents, and authoritative databases including ChEMBL, BindingDB, and PubChem, no quantitative in vitro potency data (IC50, Ki, EC50), in vivo pharmacokinetic parameters, or selectivity profiles were identified in the public domain for butyl 2-methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carboxylate (CAS 1019132-45-6). The BindingDB entry BDBM50407300 (CHEMBL397705) and entry BDBM50369821 (CHEMBL1169585) initially appeared in search results for this CAS number, but structural verification via InChI Key revealed these records correspond to morphinan-class compounds, not 1,5-benzodiazepines [1][2]. This data gap means that all biological differentiation claims in this guide above are necessarily restricted to class-level inferences drawn from patent SAR, structural comparisons with analogs, and predicted physicochemical properties.

Data gap Risk disclosure Experimental validation requirement

Best-Fit Research and Industrial Application Scenarios for Butyl 2-Methyl-4-Oxo-2,3,4,5-Tetrahydro-1H-1,5-Benzodiazepine-1-Carboxylate (CAS 1019132-45-6)


SAR Exploration of 1,5-Benzodiazepine Gastrin/CCK-B Antagonists for Gastrointestinal Drug Discovery

Based on the patent-established link between N1-substituted 1,5-benzodiazepines and gastrin/CCK-B receptor antagonism [1], this compound is directly suited for structure-activity relationship (SAR) campaigns targeting the CCK-B receptor. Its n-butyl ester, 2-methyl, and 4-oxo substitution pattern fills a specific combinatorial niche that is not occupied by commercially available analogs (which predominantly feature tert-butyl esters or lack the 4-oxo group). The 98.4% purity and 193 g stock availability enable dose-response profiling across multiple assay formats—radioligand displacement, functional Ca²⁺ flux assays, and in vivo gastric acid secretion models—without supply constraints.

Ester Prodrug Design and Metabolic Stability Studies Leveraging n-Butyl vs. tert-Butyl Differentiation

The n-butyl carbamate of the target compound is predicted to undergo more facile esterase-mediated hydrolysis than the sterically hindered tert-butyl analogs (see Evidence Item 2 in Section 3) [2]. This property makes the compound a candidate for ester prodrug strategies where controlled release of the N1-H 1,5-benzodiazepine scaffold is desired. Researchers can use the target compound in comparative in vitro metabolic stability assays (e.g., human liver microsomes, plasma stability) to quantify the hydrolysis rate difference between n-butyl and tert-butyl carbamates on the identical 1,5-benzodiazepine core.

Hydrogen-Bond Pharmacophore Mapping Using the 4-Oxo Group as a Defined Interaction Probe

The additional hydrogen-bond acceptor provided by the 4-oxo group distinguishes the target from reduced analogs lacking this carbonyl (see Evidence Item 3 in Section 3) . This feature can be exploited in co-crystallography or NMR-based binding studies to determine whether the 4-oxo participates in key hydrogen-bond interactions with the CCK-B receptor or other protein targets. The compound can serve as an active probe alongside the reduced analog (CAS 1354954-18-9) as a negative control to isolate the contribution of the 4-oxo to binding affinity.

Novel Psychoactive Substance (NPS) Reference Standard and Forensic Toxicology

As a structurally unique 1,5-benzodiazepine bearing an n-butyl carbamate ester—a substitution pattern distinct from common prescribed 1,4-benzodiazepines—this compound may emerge as a novel psychoactive substance (NPS) or designer benzodiazepine analog. Forensic toxicology laboratories requiring certified reference standards for mass spectral library development, method validation, and metabolite identification can leverage the high-purity (98.4% HPLC) material with confirmed structural identity . The regioisomeric specificity (N1-carboxylate rather than C6-carboxylate) ensures unambiguous chromatographic and mass spectrometric identification in seized sample analysis.

Quote Request

Request a Quote for butyl 2-methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.